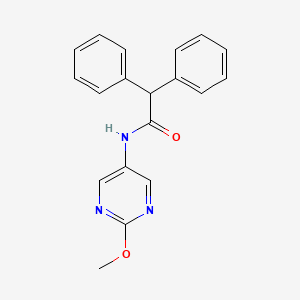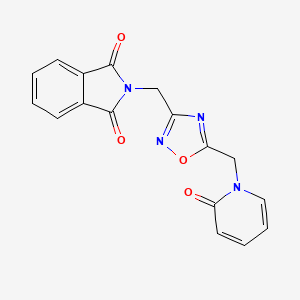
2-((5-((2-oxopyridin-1(2H)-yl)methyl)-1,2,4-oxadiazol-3-yl)methyl)isoindoline-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((5-((2-oxopyridin-1(2H)-yl)methyl)-1,2,4-oxadiazol-3-yl)methyl)isoindoline-1,3-dione is a synthetic compound renowned for its versatility in organic and medicinal chemistry. It features a complex structure with various functional groups that contribute to its unique chemical properties and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-((2-oxopyridin-1(2H)-yl)methyl)-1,2,4-oxadiazol-3-yl)methyl)isoindoline-1,3-dione typically involves multiple steps:
Formation of 2-oxopyridine-1(2H)-yl methyl: This intermediate is synthesized from the condensation of 2-chloropyridine with formaldehyde and subsequent oxidation.
Construction of 1,2,4-oxadiazole ring: This is achieved through cyclization involving the previously formed intermediate and hydrazine derivatives.
Coupling to isoindoline-1,3-dione: The final coupling involves reacting the oxadiazole derivative with isoindoline-1,3-dione under specific conditions to form the desired product.
Industrial Production Methods
Industrial production often employs similar synthetic steps but on a larger scale. Efficient catalysts and optimized reaction conditions are crucial to maximize yield and purity. Methods such as continuous flow chemistry can also be utilized for scalability and sustainability.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation at specific sites to introduce additional functional groups.
Reduction: Selective reduction reactions can modify the oxadiazole ring or other moieties.
Substitution: Nucleophilic or electrophilic substitution reactions can alter the pyridine or oxadiazole components.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminium hydride.
Substitution reagents: Alkyl halides, aryl halides, and suitable nucleophiles.
Major Products
The major products formed vary based on the reagents and conditions employed. These can include derivatives with enhanced pharmacological properties or altered physical characteristics for specialized applications.
科学研究应用
2-((5-((2-oxopyridin-1(2H)-yl)methyl)-1,2,4-oxadiazol-3-yl)methyl)isoindoline-1,3-dione has a broad spectrum of applications:
Chemistry: Used as a reagent or intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator in biological pathways.
Medicine: Evaluated for its pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific properties.
作用机制
The compound’s mechanism of action varies with its application. In biological contexts, it often interacts with specific molecular targets such as enzymes or receptors. Its oxadiazole and pyridine moieties contribute to its binding affinity and specificity.
Molecular Targets and Pathways
Enzyme inhibition: It can inhibit enzymes by mimicking natural substrates or binding to active sites.
Signal modulation: It can modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication.
相似化合物的比较
Compared to other similar compounds, 2-((5-((2-oxopyridin-1(2H)-yl)methyl)-1,2,4-oxadiazol-3-yl)methyl)isoindoline-1,3-dione stands out due to its unique combination of functional groups and its versatile applications. Similar compounds include:
2-((5-(phenylmethyl)-1,2,4-oxadiazol-3-yl)methyl)isoindoline-1,3-dione
2-((5-(2-oxopyridin-1(2H)-yl)-1,2,4-oxadiazol-3-yl)methyl)-2,3-dihydro-1H-isoindole-1,3-dione
Each of these compounds has unique properties that make them suitable for different applications, but none offer the same combination of characteristics as this compound.
There you have it—a deep dive into the world of this compound. Quite the chemical tapestry, isn’t it?
属性
IUPAC Name |
2-[[5-[(2-oxopyridin-1-yl)methyl]-1,2,4-oxadiazol-3-yl]methyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O4/c22-15-7-3-4-8-20(15)10-14-18-13(19-25-14)9-21-16(23)11-5-1-2-6-12(11)17(21)24/h1-8H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZANKILYKIBDHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=NOC(=N3)CN4C=CC=CC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2,2-dimethylpropanamide](/img/structure/B2750814.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{5-[(4-fluorophenyl)methoxy]-2-methyl-4-oxo-1,4-dihydropyridin-1-yl}acetamide](/img/structure/B2750815.png)
![2-[1-(Methoxymethyl)cyclopropyl]acetic acid](/img/structure/B2750820.png)
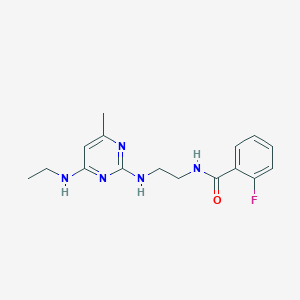
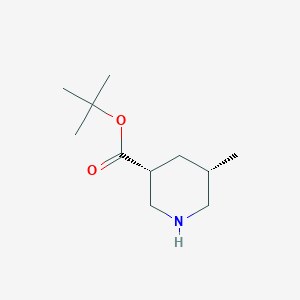
![N-(3,4-difluorophenyl)-2-(7-methoxy-3-{[(4-methoxyphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)acetamide](/img/structure/B2750824.png)
![1,3-dimethyl-7-propyl-5-{[(pyridin-2-yl)methyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2750825.png)
![1-(3-methoxyphenyl)-4-({2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrrol-1-yl}acetyl)piperazine](/img/new.no-structure.jpg)
![1-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2750829.png)
![2-{[1-(1,3-Thiazole-4-carbonyl)piperidin-3-yl]methoxy}-3-(trifluoromethyl)pyridine](/img/structure/B2750831.png)
![4-[4-(benzyloxy)phenyl]-2-(ethylsulfanyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2750832.png)
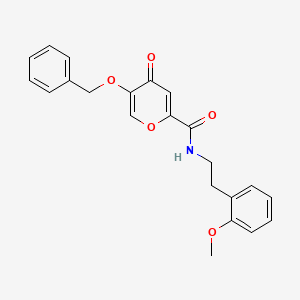
![3-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2750836.png)
